molecular formula C23H34ClN3 B14212928 N~1~-(6-Chloro-1,2,3,4-tetrahydroacridin-9-yl)decane-1,10-diamine CAS No. 827601-91-2

N~1~-(6-Chloro-1,2,3,4-tetrahydroacridin-9-yl)decane-1,10-diamine

Cat. No.: B14212928
CAS No.: 827601-91-2
M. Wt: 388.0 g/mol
InChI Key: SRAIOHPJNZNRFV-UHFFFAOYSA-N
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Description

N~1~-(6-Chloro-1,2,3,4-tetrahydroacridin-9-yl)decane-1,10-diamine is a chemical compound that belongs to the class of acridine derivatives Acridine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(6-Chloro-1,2,3,4-tetrahydroacridin-9-yl)decane-1,10-diamine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 6-chloro-1,2,3,4-tetrahydroacridine.

    Alkylation: The 6-chloro-1,2,3,4-tetrahydroacridine is then alkylated with decane-1,10-diamine under specific reaction conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using appropriate catalysts and solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

N~1~-(6-Chloro-1,2,3,4-tetrahydroacridin-9-yl)decane-1,10-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: It can also undergo reduction reactions to yield reduced forms.

    Substitution: The chloro group in the compound can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted acridine derivatives.

Scientific Research Applications

N~1~-(6-Chloro-1,2,3,4-tetrahydroacridin-9-yl)decane-1,10-diamine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(6-Chloro-1,2,3,4-tetrahydroacridin-9-yl)decane-1,10-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to DNA or proteins, thereby influencing cellular processes. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-(6-Chloro-1,2,3,4-tetrahydroacridin-9-yl)heptane-1,7-diamine
  • N~1~-(6-Chloro-1,2,3,4-tetrahydroacridin-9-yl)hexane-1,6-diamine

Uniqueness

N~1~-(6-Chloro-1,2,3,4-tetrahydroacridin-9-yl)decane-1,10-diamine is unique due to its longer alkyl chain compared to similar compounds. This structural difference may influence its chemical reactivity and biological activity, making it a valuable compound for specific research applications.

Properties

CAS No.

827601-91-2

Molecular Formula

C23H34ClN3

Molecular Weight

388.0 g/mol

IUPAC Name

N'-(6-chloro-1,2,3,4-tetrahydroacridin-9-yl)decane-1,10-diamine

InChI

InChI=1S/C23H34ClN3/c24-18-13-14-20-22(17-18)27-21-12-8-7-11-19(21)23(20)26-16-10-6-4-2-1-3-5-9-15-25/h13-14,17H,1-12,15-16,25H2,(H,26,27)

InChI Key

SRAIOHPJNZNRFV-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NC3=C(C=CC(=C3)Cl)C(=C2C1)NCCCCCCCCCCN

Origin of Product

United States

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